![molecular formula C9H5F3S B162923 5-Trifluoromethylbenzo[b]thiophene CAS No. 132896-18-5](/img/structure/B162923.png)
5-Trifluoromethylbenzo[b]thiophene
Overview
Description
5-Trifluoromethylbenzo[b]thiophene is a heterocyclic compound that features a benzene ring fused to a thiophene ring with a trifluoromethyl group attached at the 5-position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C9H5F3S, and it has a molecular weight of 202.196 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethylbenzo[b]thiophene typically involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate. The starting trifluoroacetophenones are prepared from fluorobenzenes and ethyl trifluoroacetate . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene at room temperature, followed by the addition of ethanolamine to the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Trifluoromethylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine for electrophilic substitution and sodium methoxide for nucleophilic substitution are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
5-Trifluoromethylbenzo[b]thiophene serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its trifluoromethyl group enhances biological activity, making it a valuable component in the development of anti-inflammatory and anti-cancer agents. For instance, research indicates that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant bacterial strains, including Staphylococcus aureus . The ability to interact with various biological targets positions it as a promising scaffold for designing new therapeutic agents.
Case Studies
- A study highlighted the synthesis of kinase inhibitors utilizing this compound derivatives, which demonstrated excellent selectivity and potency in biological assays .
- Another investigation focused on its role in developing drugs targeting specific pathways related to cancer treatment, showcasing its versatility as a pharmaceutical building block .
Material Science
Advanced Materials Development
The compound's unique structure allows for the creation of advanced materials with enhanced thermal stability and electrical properties. It is being explored for applications in organic electronics, such as organic semiconductors and light-emitting diodes (LEDs) . The presence of the trifluoromethyl group contributes to improved conductivity and stability under various conditions.
Research Insights
- Researchers are investigating the use of this compound in developing functional polymers that can withstand environmental stressors while maintaining performance .
- Its potential application in optoelectronic devices has also been noted, where its properties could lead to innovations in display technologies .
Agricultural Chemistry
Agrochemical Development
In agricultural chemistry, this compound is being studied for its potential use in formulating agrochemicals, including herbicides and fungicides. The compound's ability to control pests effectively while minimizing environmental impact makes it a candidate for sustainable agricultural practices .
Notable Applications
- Research has shown that compounds derived from this scaffold can enhance the efficacy of pest control agents, providing alternatives to traditional chemicals that may be harmful to ecosystems .
- The exploration of its use in developing environmentally friendly agrochemicals aligns with current trends towards sustainable farming practices.
Fluorine Chemistry
Synthesis of Fluorinated Compounds
As a fluorinated compound, this compound plays a significant role in fluorine chemistry. It is utilized in synthesizing other fluorinated chemicals, which have diverse applications ranging from refrigerants to solvents due to their unique properties . The reactivity and stability imparted by the trifluoromethyl group are crucial for these applications.
Summary Table of Applications
Application Area | Description | Examples/Case Studies |
---|---|---|
Pharmaceutical | Key intermediate for drug synthesis; enhances biological activity | Antimicrobial agents, cancer therapies |
Material Science | Development of advanced materials; improved thermal/electrical properties | Organic semiconductors, LEDs |
Agricultural Chemistry | Formulation of agrochemicals; pest control with minimal environmental impact | Sustainable herbicides and fungicides |
Fluorine Chemistry | Synthesis of fluorinated compounds; important for various industrial uses | Refrigerants, solvents |
Mechanism of Action
The mechanism of action of 5-Trifluoromethylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. In materials science, its electronic properties are exploited to enhance the performance of organic semiconductors and other electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluorobenzo[b]thiophene
- 5-Chlorobenzo[b]thiophene
- 5-Bromobenzo[b]thiophene
Uniqueness
5-Trifluoromethylbenzo[b]thiophene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its halogenated analogs .
Biological Activity
5-Trifluoromethylbenzo[b]thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of this compound
This compound belongs to the class of benzothiophene derivatives, which are recognized for their pharmacological potential. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.
The biological activity of this compound can be attributed to its interaction with specific biological targets, primarily protein kinases. Kinase inhibitors derived from benzothiophene structures have shown promise in cancer treatment by modulating pathways involved in cell growth and survival.
Key Mechanisms:
- Kinase Inhibition : The compound acts as a competitive inhibitor for certain kinases, leading to reduced phosphorylation of target proteins involved in oncogenic signaling pathways .
- Induction of Apoptosis : By inhibiting kinase activity, this compound can trigger programmed cell death in cancer cells, contributing to its anticancer properties .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's effectiveness is linked to its ability to induce apoptosis and inhibit cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against a range of pathogens. Studies have reported its efficacy against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating moderate antibacterial activity .
Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Moderate activity against S. aureus | |
Kinase Inhibition | Inhibits specific protein kinases |
Research Applications
This compound has several promising applications in scientific research:
- Drug Development : It serves as a lead compound in the development of novel kinase inhibitors aimed at treating various cancers.
- Synthetic Chemistry : The compound is utilized as a building block for synthesizing more complex organic molecules with potential therapeutic benefits .
- Material Science : Its unique electronic properties make it suitable for applications in organic semiconductors and other materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-trifluoromethylbenzo[b]thiophene derivatives?
- Methodological Answer : The synthesis typically involves electrophilic trifluoromethylation or diazo coupling reactions. For example, dibenzo[b,d]thiophenium triflates are synthesized using triflic anhydride and diazo precursors under controlled conditions (e.g., −78°C in dichloromethane). Key steps include slow reagent addition to minimize exothermic side reactions and rigorous purification via column chromatography . Safety protocols, such as using explosion-proof equipment for handling diazo compounds, are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is standard for structural elucidation. X-ray crystallography provides precise molecular geometry, while electron-impact spectroscopy and mass spectrometry validate ionization potentials and fragmentation patterns . For sulfur-specific interactions, low-energy electron-impact spectroscopy can probe π-π* transitions in the thiophene ring .
Q. What safety measures are essential when synthesizing diazo-containing intermediates?
- Methodological Answer : Diazo compounds (e.g., diazoethyl esters) require handling in fume hoods with blast shields due to explosion risks. Protocols include using inert atmospheres (argon/nitrogen), avoiding mechanical shocks, and diluting reactive intermediates. Waste must be neutralized with aqueous sodium nitrite and disposed per local regulations .
Advanced Research Questions
Q. How can computational modeling optimize the reactivity of this compound in catalysis?
- Methodological Answer : Density functional theory (DFT) calculations identify active sites, such as sulfur atoms in thiophene rings, for oxygen reduction reactions (ORR). For instance, DFT reveals that the −S moiety in thiophene-COFs facilitates electron transfer under basic conditions, guiding experimental design of metal-free catalysts . Molecular dynamics simulations further predict adsorption behavior on mineral surfaces (e.g., pyrophyllite) for environmental applications .
Q. What strategies resolve contradictory data in hydrodesulfurization (HDS) studies of thiophene derivatives?
- Methodological Answer : Contradictions in HDS efficiency (e.g., hydrogenation vs. ring-opening pathways) are addressed by controlling reaction kinetics and catalyst choice. For example, Ni-Mo/Al₂O₃ catalysts favor hydrogenation, while Co-promoted catalysts enhance ring-opening. Statistical methods like false discovery rate (FDR) control minimize Type I errors when comparing multiple datasets .
Q. How can reaction conditions be tuned to improve yields in electrophilic trifluoromethylation?
- Methodological Answer : Optimizing solvent polarity (e.g., dichloromethane vs. ethers) and temperature (−78°C to 0°C) minimizes side reactions. Substituent effects on the thiophene ring (e.g., electron-withdrawing groups) enhance electrophilic attack. Sequential Bonferroni corrections validate reproducibility across trials .
Q. What purification methods are recommended for isolating this compound from complex mixtures?
- Methodological Answer : Precipitation via cooling (below the compound’s melting point) in solvents like methanol or diethyl ether is effective. For thermally unstable derivatives, silica gel chromatography with hexane/ethyl acetate gradients achieves high purity. Analytical HPLC (≥98% purity) confirms final product integrity .
Applications-Oriented Questions
Q. How are this compound derivatives applied in pharmaceutical synthesis?
- Methodological Answer : The thiophene core serves as a scaffold for antitumor agents (e.g., tetrahydrobenzo[b]thiophene-pyrimidine hybrids). Key steps include Suzuki coupling for aryl substitutions and thiourea cyclization to enhance bioactivity. In vitro assays (e.g., MTT) validate cytotoxicity against cancer cell lines .
Q. What role does this compound play in designing covalent organic frameworks (COFs)?
- Methodological Answer : Thiophene-containing COFs are synthesized via solvothermal condensation, leveraging sulfur’s redox activity for ORR catalysis. Electrochemical testing (e.g., rotating disk electrode) measures catalytic efficiency, while BET analysis confirms porous structure .
Q. Data and Statistical Analysis
Q. How should researchers statistically validate reproducibility in multi-step syntheses?
- Methodological Answer : Apply FDR control to adjust p-values across parallel experiments, reducing false positives. For example, Benjamini-Hochberg procedures (α=0.05) ensure ≤5% of significant results are spurious. Replicate trials (n≥3) with ANOVA identify variance sources (e.g., temperature fluctuations) .
Properties
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3S/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLMZARIOJWWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471710 | |
Record name | 5-(Trifluoromethyl)-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132896-18-5 | |
Record name | 5-(Trifluoromethyl)-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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